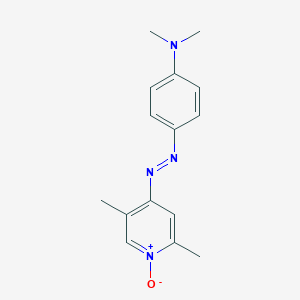
2,5-LUTIDINE, 4-((p-(DIMETHYLAMINO)PHENYL)AZO)-, 1-OXIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in water and other polar solvents. This compound is known for its ability to act as a reducing agent, and it is often used in organic synthesis and analytical chemistry. In
Mecanismo De Acción
The mechanism of action of 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide is related to its ability to act as a reducing agent. This compound is able to donate electrons to other molecules, which leads to the reduction of the target molecule. This mechanism is particularly useful in organic synthesis, where the reduction of certain functional groups is necessary to achieve the desired product.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide. However, studies have shown that this compound is relatively non-toxic and does not have any significant effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide in lab experiments is its ability to act as a reducing agent. This makes it a useful tool in organic synthesis and analytical chemistry. Additionally, this compound is relatively easy to synthesize, and it is readily available from chemical suppliers.
One of the main limitations of using 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide is its lack of selectivity. This compound is a relatively non-specific reducing agent, which means that it can reduce a wide range of functional groups. This can be both an advantage and a limitation, depending on the specific application.
Direcciones Futuras
There are several potential future directions for research involving 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide. One area of interest is the development of more selective reducing agents that can target specific functional groups. Additionally, there is potential for the use of this compound in the development of new organic compounds and materials. Further research is needed to fully understand the potential applications of 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide in these areas.
In conclusion, 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide is a useful chemical compound with a wide range of scientific research applications. Its ability to act as a reducing agent makes it a valuable tool in organic synthesis and analytical chemistry. While there is limited research on its biochemical and physiological effects, it is relatively non-toxic and does not have any significant effects on human health. There are several potential future directions for research involving this compound, including the development of more selective reducing agents and the use of this compound in the development of new organic compounds and materials.
Métodos De Síntesis
The synthesis of 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide can be achieved through several methods. One of the most common methods involves the reduction of 2,5-lutidine N-oxide with sodium dithionite in the presence of p-dimethylaminobenzene diazonium salt. This method produces a high yield of the desired product, and it is relatively simple to perform.
Aplicaciones Científicas De Investigación
2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide has a wide range of scientific research applications. It is commonly used as a reducing agent in organic synthesis, particularly in the reduction of nitro compounds to amines. Additionally, this compound is often used in analytical chemistry as a reagent for the determination of various metals, such as copper and iron. It is also used in the preparation of azo dyes and other organic compounds.
Propiedades
Número CAS |
19471-27-3 |
|---|---|
Nombre del producto |
2,5-LUTIDINE, 4-((p-(DIMETHYLAMINO)PHENYL)AZO)-, 1-OXIDE |
Fórmula molecular |
C15H18N4O |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H18N4O/c1-11-10-19(20)12(2)9-15(11)17-16-13-5-7-14(8-6-13)18(3)4/h5-10H,1-4H3 |
Clave InChI |
DARHBAXRKHMSAX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=[N+]1[O-])C)N=NC2=CC=C(C=C2)N(C)C |
SMILES canónico |
CC1=CC(=C(C=[N+]1[O-])C)N=NC2=CC=C(C=C2)N(C)C |
Otros números CAS |
19471-27-3 |
Sinónimos |
4-[[p-(Dimethylamino)phenyl]azo]-2,5-dimethylpyridine 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



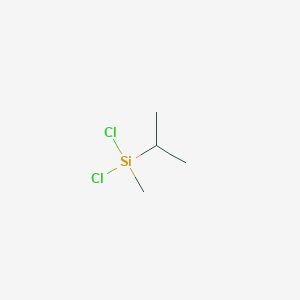



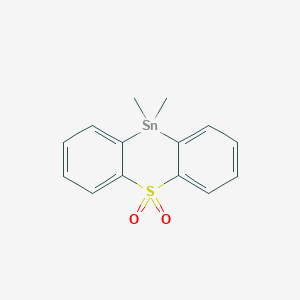
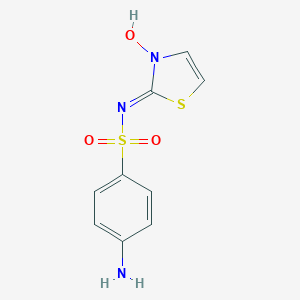

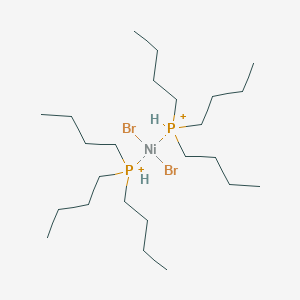



![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)
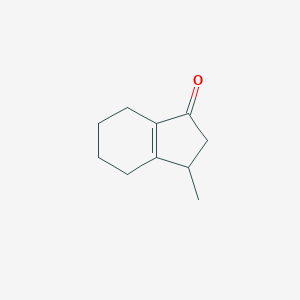
![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)